N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide
Description
Quinoxaline-based compounds are structurally characterized by a bicyclic aromatic system, which allows for diverse substitutions that modulate pharmacological properties. This compound features a quinoxaline-2-carboxamide backbone with a (1-phenylpyrrolidin-2-yl)methyl substituent at the amide nitrogen.
Quinoxaline derivatives are notable for their activity against Mycobacterium tuberculosis (Mtb), with structural modifications influencing potency, lipophilicity, and cytotoxicity. The compound’s design aligns with efforts to optimize antitubercular agents by balancing efficacy and safety, as resistance to existing therapies remains a critical challenge .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMBIOJQSVQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Reaction of o-phenylenediamine with glyoxal derivatives under acidic conditions yields quinoxaline intermediates. Subsequent oxidation using selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) introduces the carboxylic acid group at the 2-position. For example:
Nitration-Reduction Sequences
Alternative routes involve nitration of preformed quinoxalines followed by reduction and carboxylation. For instance:
- Nitration of quinoxaline at the 6-position using fuming nitric acid.
- Catalytic hydrogenation (e.g., palladium on carbon) reduces nitro groups to amines.
- Hoffmann degradation or Kornblum oxidation introduces the carboxylic acid functionality.
Synthesis of (1-Phenylpyrrolidin-2-yl)methanamine
The amine component is synthesized via reductive amination or ring-closing metathesis:
Reductive Amination of Pyrrolidinone
- Step 1 : Benzaldehyde reacts with pyrrolidin-2-one in the presence of titanium(IV) isopropoxide to form an imine.
- Step 2 : Sodium cyanoborohydride reduces the imine to yield 1-phenylpyrrolidin-2-one.
- Step 3 : Lithium aluminium hydride (LiAlH₄) reduces the lactam to (1-phenylpyrrolidin-2-yl)methanamine (62% overall yield).
Stereoselective Approaches
Chiral resolution using tartaric acid derivatives ensures enantiomeric purity, critical for pharmacological applications.
Amidation Strategies for Carboxamide Formation
Coupling quinoxaline-2-carboxylic acid with (1-phenylpyrrolidin-2-yl)methanamine is achieved via two primary methods:
Acid Chloride Mediated Coupling
- Step 1 : Quinoxaline-2-carboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) to form the acyl chloride.
- Step 2 : The acyl chloride reacts with (1-phenylpyrrolidin-2-yl)methanamine in the presence of triethylamine (Et₃N), yielding the carboxamide (73–82% yield).
Reaction Conditions :
Coupling Reagent-Assisted Synthesis
Propylphosphonic anhydride (T3P®) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enhances efficiency:
- Procedure : Quinoxaline-2-carboxylic acid, T3P (50% in ethyl acetate), and the amine are stirred in acetonitrile at room temperature.
- Yield : 85–93% with minimal epimerization.
Optimization and Analytical Validation
Reaction Parameter Screening
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of polar intermediates |
| Catalyst | T3P (4.0 equiv.) | Reduces reaction time to 4 hours |
| Temperature | 25°C | Prevents decomposition of acid chloride |
| Base | Diisopropylethylamine | Neutralizes HCl, drives reaction forward |
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): Quinoxaline aromatic protons (δ 8.9–9.1 ppm), pyrrolidine CH₂N (δ 3.2–3.5 ppm).
- LC-MS : [M+H]⁺ = 363.2 (calculated), 363.1 (observed).
- IR : C=O stretch at 1665 cm⁻¹, N-H bend at 1540 cm⁻¹.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
Bulky substituents on the pyrrolidine ring necessitate slow addition of the amine to the activated acid to prevent dimerization.
Purification Techniques
- Size-Exclusion Chromatography : Separates carboxamide from unreacted acid.
- Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).
Chemical Reactions Analysis
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In vitro evaluations demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL, indicating moderate to good efficacy against various strains of mycobacteria .
Case Study: Antimycobacterial Efficacy
- Study Focus : Evaluation of N-substituted quinoxaline derivatives against M. tuberculosis.
- Findings : The compound exhibited strong antimycobacterial activity, outperforming standard treatments like isoniazid and pyrazinamide in specific tests .
Anticancer Properties
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has also been investigated for its anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cancer cell lines.
Case Study: Anticancer Activity
- Study Focus : Testing against 60 cancer cell lines.
- Results : The compound demonstrated a growth inhibition rate of 55.75% against melanoma cells and significant potency (IC50 values of 2.5 μM and 1.6 μM) against specific tumor cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Studies indicate that modifications to the aromatic rings and the presence of electron-withdrawing or -donating groups can significantly influence biological activity .
| Modification | Effect on Activity |
|---|---|
| Unsubstituted aromatic rings | Higher activity |
| Electron-withdrawing groups (Cl) | Increased potency compared to others |
| Aliphatic linker at position 3 | Essential for maintaining activity |
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Quinoxaline-2-carboxamide 1,4-di-N-oxide Derivatives
These derivatives differ by the presence of two N-oxide groups on the quinoxaline ring, which enhance redox activity and influence antimycobacterial potency. For example:
- 7-CF₃-substituted derivative : IC₉₀ = 1.07 µM against Mtb .
- 7-Cl-substituted derivative : IC₉₀ = 1.25 µM .
The N-oxide groups increase electrophilicity, facilitating interactions with Mtb DNA gyrase, analogous to coumarin-based inhibitors like novobiocin . However, the di-N-oxide motif complicates synthesis and may reduce metabolic stability compared to non-oxidized analogues like N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide.
N-Benzyl and N-Phenyl Quinoxaline-2-carboxamides
- N-Benzyl derivatives : Exhibit moderate to strong anti-Mtb activity (MIC = 3.91–15.625 µg/mL) .
- N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29): MIC = 3.91 µg/mL against Mtb; also shows selective cytotoxicity against cancer cell lines (HepG2, SK-OV-3, PC-3) via topoisomerase inhibition .
Radioiodinated Quinoxaline-2-carboxamides
Examples like N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide are used in radiolabeling for imaging. These prioritize iodine incorporation (e.g., via radioiododestannylation) rather than therapeutic activity, highlighting the scaffold’s versatility .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives: Experimental logP values determined via RP-HPLC correlate with antitubercular activity; higher lipophilicity improves membrane permeability but may reduce aqueous solubility .
- This compound: The phenylpyrrolidine substituent likely increases logP compared to N-benzyl analogues, though exact data are unavailable. Computational models (e.g., ALOGPS) could predict logP for optimization .
Cytotoxicity
- N-Benzyl derivatives: Generally low cytotoxicity (IC₅₀ > 50 µM in non-cancer cells) .
- Compound 29 : Selective cytotoxicity (IC₅₀ = 8.2 µM in HepG2) due to topoisomerase inhibition .
The pyrrolidine group in the target compound may mitigate off-target effects by enhancing binding precision, though in vitro assays are needed for validation.
Molecular Targets and Binding Modes
- Di-N-oxide derivatives: Bind Mtb DNA gyrase via hydrophobic and hydrogen-bonding interactions, mimicking novobiocin .
- N-Benzyl derivatives : Target vascular endothelial growth factor receptor (VEGFR) and human DNA topoisomerase .
The (1-phenylpyrrolidin-2-yl)methyl group’s stereochemistry and hydrogen-bonding capacity may favor interactions with Mtb enzymes or eukaryotic kinases, depending on substitution patterns.
Data Tables
Table 1. Key Analogues and Their Properties
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure:
The compound features a quinoxaline core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{17}H_{19}N_{3}O
- Molecular Weight: 287.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The compound has shown promise in the following areas:
-
Anticancer Activity:
- Studies indicate that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways.
-
Neuroprotective Effects:
- Research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties:
- Preliminary studies have demonstrated antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
A recent investigation highlighted the neuroprotective effects of this compound in SH-SY5Y neuronal cells subjected to oxidative stress. The results showed that treatment with this compound reduced apoptosis by approximately 30%, suggesting a protective role against neurodegeneration.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited notable activity against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 8 µg/mL. This positions the compound as a potential candidate for developing new antimicrobial agents.
Q & A
What are the key steps and optimized conditions for synthesizing N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with quinoxaline-2-carboxylic acid derivatives. Key steps include:
- Coupling reactions : Amide bond formation between quinoxaline-2-carboxylic acid and (1-phenylpyrrolidin-2-yl)methanamine using coupling agents like EDC or DCC in anhydrous DMF .
- Stereochemical control : Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity to preserve chiral integrity in pyrrolidine moieties .
- Purification : Column chromatography or recrystallization to isolate the target compound with >95% purity .
Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- NMR spectroscopy : H and C NMR confirm substituent positioning and stereochemistry. For example, aromatic protons in quinoxaline appear as distinct doublets at δ 8.2–9.0 ppm .
- Mass spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., observed [M+H] at m/z 377.3) .
- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers in the pyrrolidine ring .
What biological activities are hypothesized for this compound, and how can they be experimentally validated?
Based on structural analogs (e.g., pyrroloquinoxaline derivatives), potential activities include:
- Kinase inhibition : Test via enzymatic assays (e.g., EGFR or VEGFR2) using ATP-competitive binding protocols .
- Antimicrobial activity : Employ microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cellular cytotoxicity : Evaluate using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
How can researchers optimize synthetic yield when scaling up production?
- Design of Experiments (DoE) : Use factorial designs to test variables like reagent stoichiometry, solvent (DMF vs. THF), and reaction time .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., epimerization) .
- Catalyst screening : Palladium or ruthenium catalysts enhance coupling efficiency in heterocyclic systems .
How should contradictory bioactivity data across studies be resolved?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinoxaline) using in silico tools like CoMFA .
- Assay standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
What computational methods predict this compound’s binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., docking scores for kinase active sites) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability .
- ADMET prediction : Tools like SwissADME estimate solubility (LogS), bioavailability, and CYP450 metabolism .
What are the major challenges in assessing this compound’s pharmacokinetic profile?
- Solubility : Low aqueous solubility (LogP ~3.5) may require formulation with cyclodextrins or liposomal encapsulation .
- Metabolic stability : Screen for hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) .
- Blood-brain barrier permeability : Predict via PAMPA-BBB models or in vivo rodent studies .
What safety protocols are critical for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (Category 4 for oral/dermal exposure) .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic vapors .
- Storage : Keep under argon at −20°C to prevent degradation .
How do reaction conditions (pH, solvent) influence its chemical reactivity?
- Oxidation susceptibility : The pyrrolidine ring oxidizes under acidic conditions (pH <3), forming ketone byproducts .
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates in amide coupling, while THF reduces side reactions in nucleophilic substitutions .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent modification : Introduce fluorine at the phenyl ring (para position) to enhance metabolic stability .
- Scaffold hopping : Replace quinoxaline with pyridopyrimidine to improve kinase selectivity .
- Bioisosteres : Substitute the carboxamide with sulfonamide to modulate solubility and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
